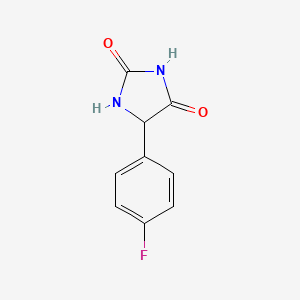

5-(4-Fluorophenyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJWBNDTVJFUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Spectroscopic and Structural Elucidation in Research Applications

Solid-State Structural Analysis via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and the spatial orientation of functional groups, which are fundamental to understanding a molecule's structure.

Detailed crystallographic studies have been performed on 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (B1346339), a compound structurally analogous to the title compound, differing only by the addition of a methyl group at the C5 position. nih.gov The analysis of this derivative provides critical insights into the likely structural characteristics of 5-(4-Fluorophenyl)imidazolidine-2,4-dione. The crystal structure reveals that the five-membered hydantoin (B18101) ring is essentially planar. nih.gov A key structural feature is the relative orientation of the hydantoin and the 4-fluorophenyl rings; in the methyl derivative, the dihedral angle between these two rings is 65.55 (5)°. nih.gov Similar studies on other 5-aryl hydantoins, such as 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, also confirm the planarity of the imidazolidine (B613845) ring. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉FN₂O₂ |

| Molecular Weight | 208.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.096 (2) |

| b (Å) | 11.348 (3) |

| c (Å) | 22.661 (7) |

| Volume (ų) | 1824.7 (10) |

| Z (Molecules/Unit Cell) | 8 |

| Temperature (K) | 123 (2) |

This compound possesses a stereocenter at the C5 position of the hydantoin ring, meaning it exists as a pair of enantiomers. Determining the absolute configuration (the actual R or S arrangement of substituents at the chiral center) is essential. X-ray crystallography is a powerful tool for this purpose, particularly when using a radiation source that can induce anomalous dispersion effects.

For a chiral molecule that crystallizes in a non-centrosymmetric space group, the differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) can be measured. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute structure of the crystal, and thus the absolute configuration of the enantiomer it contains. While a specific study determining the absolute configuration of this compound has not been reported, this methodology remains the standard for definitively assigning stereochemistry in the solid state.

The way molecules pack in a crystal lattice is governed by a network of non-covalent intermolecular interactions. These forces, including hydrogen bonds and π-stacking, dictate the crystal's stability and physical properties. The hydantoin scaffold contains both hydrogen bond donors (the N-H groups at positions 1 and 3) and acceptors (the carbonyl oxygens at C2 and C4).

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯O1ⁱ | 0.88 (2) | 2.04 (2) | 2.8834 (17) | 160.5 (18) |

| N2—H2⋯O1ⁱⁱ | 0.89 (2) | 1.96 (2) | 2.8318 (17) | 165.9 (17) |

Solution-State Conformational Dynamics Using High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide primary structural confirmation.

The ¹H NMR spectrum is expected to show distinct signals for the proton at C5, the two N-H protons, and the four aromatic protons of the fluorophenyl group. The aromatic region would likely appear as two multiplets due to the para-substitution pattern. The ¹³C NMR spectrum would show characteristic signals for the two carbonyl carbons (C2 and C4), the chiral C5 carbon, and the carbons of the aromatic ring. bepls.comchemicalbook.com

While specific NMR data for the title compound are not widely published, the ¹H NMR data for the 5-methyl analog in acetone-d₆ has been reported. nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.80 | s (singlet) | 3H | -CH₃ |

| 7.18 | m (multiplet) | 2H | Aromatic H |

| 7.64 | m (multiplet) | 2H | Aromatic H |

| 7.71 | bs (broad singlet) | 1H | N-H |

| 9.72 | bs (broad singlet) | 1H | N-H |

Beyond simple structural confirmation, NMR is used to study the dynamic behavior of the molecule in solution, such as the rotation around the C5-phenyl single bond. nih.gov Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space correlations between the C5 proton and the ortho-protons of the phenyl ring, providing insights into the preferred solution-state conformation. acs.org

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group and Interaction Analysis

The IR spectrum of a hydantoin derivative is dominated by several key absorptions. For the 5-methyl analog, strong bands are observed for the N-H stretching vibrations and the two carbonyl (C=O) groups. nih.gov The presence of two distinct C=O stretching bands (typically around 1700-1780 cm⁻¹) is characteristic of the hydantoin ring. mdpi.com The positions of the N-H and C=O stretching bands are sensitive to hydrogen bonding; in the solid state, these bands are often broader and shifted to lower wavenumbers compared to a non-hydrogen-bonded state. Other expected vibrations include aromatic C-H and C=C stretching, and a strong C-F stretching band. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3412, 3245 | N-H Stretching |

| 3058, 2989 | C-H Stretching (Aromatic, Aliphatic) |

| 1773, 1719 | C=O Stretching (Asymmetric & Symmetric) |

| 1602 | Aromatic C=C Stretching |

| 1274 | C-N Stretching / C-F Stretching Region |

| 838 | Aromatic C-H Bending (para-substituted) |

Raman spectroscopy provides complementary information. Aromatic ring vibrations typically give rise to strong Raman signals, making it a useful technique for analyzing the phenyl group within the molecule.

Advanced Chromatographic Methods for Chiral Purity and Impurity Profiling

Since this compound is a chiral compound, the separation of its enantiomers is paramount for any stereoselective studies. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose. researchgate.net

Research on a wide range of hydantoin derivatives has shown that polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for achieving enantioseparation. irb.hr Columns like CHIRAL ART Amylose and CHIRAL ART Cellulose have demonstrated excellent enantiorecognition capabilities for 3,5-disubstituted hydantoins. irb.hr The separation is typically carried out in normal-phase mode with a mobile phase consisting of an alkane and an alcohol modifier (e.g., n-hexane/2-propanol). irb.hr

The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (ee), a measure of the purity of one enantiomer relative to the other, is determined by calculating the relative areas of these two peaks. masterorganicchemistry.com This analysis is critical for quality control and for correlating biological activity with a specific enantiomer. In addition to HPLC, Supercritical Fluid Chromatography (SFC) is also a powerful technique for the chiral separation of hydantoins, often offering faster analysis times and reduced solvent consumption. irb.hr

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic properties of 5-(4-Fluorophenyl)imidazolidine-2,4-dione, which are fundamental to its chemical behavior and biological activity.

Density Functional Theory (DFT) for Molecular Descriptors and Tautomerism

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It has been employed to calculate various molecular descriptors that quantify the reactivity and stability of imidazolidine-2,4-dione derivatives. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack.

One of the key aspects of the imidazolidine-2,4-dione scaffold that can be explored using DFT is tautomerism. The presence of acidic protons on the ring nitrogen atoms and the adjacent carbonyl groups allows for the existence of several tautomeric forms, including keto-enol and enol-enol isomers. DFT calculations can predict the relative energies of these tautomers, thereby identifying the most stable form under different conditions. For 5-monosubstituted imidazolidine-2,4-diones, several tautomeric forms can be postulated. edu.krd A theoretical study on related structures has shown that the keto form is generally the most stable. edu.krd The relative stability of these tautomers is crucial as it can significantly influence the molecule's binding mode to a biological target.

| Tautomeric Form | Relative Energy (kcal/mol) - Example Calculation for a 5-monosubstituted imidazolidine-2,4-dione | Structural Features |

|---|---|---|

| Keto (A) | Reference (Most Stable) | Both carbonyl groups are in the keto form. |

| Enol (B) | Higher Energy | One carbonyl group is enolized. |

| Enol (C) | Higher Energy | The other carbonyl group is enolized. |

| Enol (D) | Higher Energy | Both carbonyl groups are enolized. |

| Enol (E) | Lowest Energy Enol Form | Alternative enolization pattern. |

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations are also powerful in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can provide insights into the vibrational frequencies in infrared (IR) and Raman spectra, as well as the chemical shifts in nuclear magnetic resonance (NMR) spectroscopy.

| Structural Parameter | Experimental Value for 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (B1346339) nih.gov |

|---|---|

| Dihedral Angle (Hydantoin-Benzene) | 65.55 (5)° |

| Hydantoin (B18101) Ring Planarity (Mean Deviation) | 0.015 Å |

| C2=O1 Bond Distance | 1.2320 (17) Å |

| C4=O2 Bond Distance | 1.2080 (17) Å |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the potential biological targets of this compound and the molecular basis of its activity.

Binding Mode Predictions with Specific Enzymes and Receptors

Derivatives of imidazolidine-2,4-dione have been investigated as inhibitors of various enzymes and as ligands for several receptors. Molecular docking studies have been crucial in elucidating their binding modes. For example, imidazolidine-2,4-dione derivatives have been docked into the active sites of enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) nih.gov, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and anti-apoptotic proteins like Bcl-2. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Although specific docking studies on this compound are not widely reported, the existing data on related compounds suggest that the hydantoin ring often participates in hydrogen bonding via its N-H donors and C=O acceptors, while the phenyl group engages in hydrophobic or pi-stacking interactions.

Scoring Function Validation and Binding Energy Calculations

A critical component of molecular docking is the scoring function, which estimates the binding free energy of the ligand-receptor complex. The accuracy of these scoring functions is often validated by correlating the predicted binding energies with experimental data. For novel compounds like this compound, where experimental binding data may be scarce, the predicted binding energies serve as a valuable guide for prioritizing compounds for further experimental testing.

More advanced methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, can be used to calculate binding free energies with higher accuracy. These calculations consider various energy components, including van der Waals, electrostatic, and solvation energies, to provide a more comprehensive picture of the binding thermodynamics.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding.

For instance, MD simulations of imidazolidine-2,4-dione derivatives targeting PTP1B have been used to study the stability of the interactions within the enzyme's active site. nih.gov Such simulations can reveal the flexibility of certain protein regions and the role of water molecules in mediating ligand-protein interactions. These dynamic insights are crucial for understanding the intricate details of molecular recognition and for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two key computational strategies that establish a correlation between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of imidazolidine-2,4-dione (hydantoin) derivatives to predict their various biological activities.

The development of a predictive QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related imidazolidine-2,4-dione derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, in studies of related heterocyclic compounds, descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and topological indices have been shown to be crucial in determining their biological activity. A hypothetical QSAR model for a series of imidazolidine-2,4-dione derivatives might reveal that specific substitutions on the phenyl ring and the imidazolidine (B613845) core significantly influence their potency.

Table 1: Key Molecular Descriptors in a Hypothetical QSAR Model for Imidazolidine-2,4-dione Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Impact on Biological Activity |

| Electronic | Hammett constant (σ) of phenyl ring substituents | Influences binding affinity through electronic interactions with the target protein. |

| Steric | Molar refractivity (MR) | Affects how the molecule fits into the binding pocket of the target. |

| Hydrophobic | Partition coefficient (logP) | Determines the compound's ability to cross cell membranes and reach the target site. |

| Topological | Wiener index | Describes the branching and overall shape of the molecule. |

The predictive models generated from such studies are valuable for the virtual screening of large compound libraries to identify new derivatives with potentially enhanced biological activity.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly useful for understanding the molecular basis of target selectivity and for designing new compounds with improved specificity.

A pharmacophore model is typically generated by superimposing a set of active molecules and identifying the common chemical features that are responsible for their biological activity. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound and its derivatives, a pharmacophore model for a specific target would likely highlight the following key features:

Hydrogen Bond Acceptors: The two carbonyl groups of the imidazolidine-2,4-dione ring are strong hydrogen bond acceptors and are likely to form crucial interactions with amino acid residues in the active site of a target protein.

Hydrogen Bond Donor: The N-H groups of the imidazolidine-2,4-dione ring can act as hydrogen bond donors, further anchoring the molecule in the binding pocket.

Aromatic Ring: The 4-fluorophenyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues of the target. The fluorine atom can also participate in specific interactions, such as halogen bonding.

Table 2: Hypothetical Pharmacophore Features for a this compound Derivative

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction with Target |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen at C2 | Forms hydrogen bond with a donor group on the protein. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen at C4 | Forms hydrogen bond with a donor group on the protein. |

| Hydrogen Bond Donor (HBD) | Amide hydrogen at N1 or N3 | Forms hydrogen bond with an acceptor group on the protein. |

| Aromatic Ring (AR) | 4-Fluorophenyl group | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | Phenyl ring | Occupies a hydrophobic pocket in the binding site. |

By mapping these pharmacophoric features, researchers can design new derivatives of this compound with modified substituents to optimize their interactions with a specific target, thereby enhancing their selectivity and reducing off-target effects. This computational approach is a cornerstone of modern rational drug design.

Biological Activity and Mechanistic Insights in Pre Clinical Research Models

Investigation of Molecular Target Interactions and Mechanistic Pathways

The diverse pharmacological effects of 5-(4-Fluorophenyl)imidazolidine-2,4-dione derivatives stem from their ability to interact with a range of molecular targets, including enzymes, receptors, and protein-protein interfaces.

Derivatives of the imidazolidine-2,4-dione core structure have been identified as inhibitors of several key enzymes implicated in various disease pathologies.

Aldose Reductase: Certain spiro-imidazolidine-2,4-dione derivatives have been investigated as aldose reductase inhibitors, which may be beneficial in addressing complications arising from diabetes mellitus. researchgate.net

Fatty Acid Amide Hydrolase (FAAH): FAAH inhibitors have been shown to increase the levels of endogenous cannabinoid receptor agonists like anandamide. nih.gov While direct inhibition by this compound is not explicitly detailed, the broader class of imidazolidine-2,4-diones has been explored for their effects on the endocannabinoid system. nih.govnih.govnih.gov The inhibition of FAAH is a therapeutic strategy for managing inflammatory pain. nih.govmdpi.com

Chymase: Non-peptidic inhibitors of human chymase have been developed, demonstrating the potential for small molecules to target this enzyme which is involved in the production of angiotensin II and histamine (B1213489) release. nih.gov While not directly involving the 5-(4-fluorophenyl) moiety, this highlights the potential of related heterocyclic structures to act as enzyme inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Several studies have highlighted the role of imidazolidine-2,4-dione derivatives as inhibitors of EGFR and, by extension, the HER2 pathway. nih.govnih.gov For instance, certain 5,5-diphenylimidazolidine-2,4-dione derivatives have demonstrated potent inhibitory activity against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govsigmaaldrich.com The proposed mechanism often involves interference with the autophosphorylation of the receptor. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, making it a target for the treatment of type 2 diabetes. nih.govmdpi.comnih.gov Thiazolidine-2,4-dione derivatives have been extensively studied as PTP1B inhibitors, with some exhibiting competitive inhibition. nih.govresearchgate.net The development of potent and selective PTP1B inhibitors is an active area of research. mdpi.comresearcher.life

Phospholipase A2 (PLA2): Inhibition of phospholipase A2, particularly lysosomal PLA2, has been linked to drug-induced phospholipidosis. nih.gov While direct inhibition by this compound is not specified, various heterocyclic compounds have been investigated as inhibitors of secreted phospholipase A2. nih.govbelnauka.by

Table 1: Enzyme Inhibition by Imidazolidine-2,4-dione Derivatives

| Enzyme Target | Derivative Class | Inhibition Mechanism/Significance | Reference |

|---|---|---|---|

| Aldose Reductase | Spiro-imidazolidine-2,4-diones | Potential for treating diabetic complications. | researchgate.net |

| EGFR/HER2 | 5,5-diphenylimidazolidine-2,4-diones | Inhibition of receptor autophosphorylation. | nih.gov |

| PTP1B | Thiazolidine-2,4-diones | Competitive inhibition, potential for type 2 diabetes treatment. | nih.govresearchgate.net |

The interaction of this compound derivatives with various receptors has been a key area of investigation, revealing their potential to modulate signaling pathways.

5-HT7 Receptor (5-HT7R): Derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their affinity to serotonin (B10506) receptors. nih.gov Specifically, fluorinated indole-imidazole conjugates have been identified as selective 5-HT7 receptor agonists with potential applications in treating neuropathic pain. researchgate.net

Peroxisome Proliferator-Activated Receptor γ (PPARγ): While not directly linked to the 5-(4-fluorophenyl) derivative, the structurally related thiazolidine-2,4-diones are well-known PPARγ agonists used in the treatment of type 2 diabetes.

Cannabinoid Receptors (CB1 and CB2): A significant body of research has focused on 1,3,5-triphenylimidazolidine-2,4-dione derivatives and their thio-isosteres as potent and selective inverse agonists/antagonists of the human CB1 cannabinoid receptor. nih.govnih.gov These compounds have been investigated for their potential in treating obesity and metabolic syndrome. nih.gov The replacement of an oxygen atom with sulfur in the imidazolidine-2,4-dione ring has been shown to increase affinity for the CB1 receptor. nih.gov

Voltage-Gated Sodium Channels: Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) is a well-known anticonvulsant that acts as a sodium channel blocker. bepls.com This highlights the potential for the imidazolidine-2,4-dione scaffold to interact with ion channels.

Table 2: Receptor Binding Profiles of Imidazolidine-2,4-dione Derivatives

| Receptor Target | Derivative Class | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| 5-HT7R | Fluorinated indole-imidazole conjugates | Selective Agonist | Neuropathic Pain | researchgate.net |

| Cannabinoid Receptor 1 (CB1) | 1,3,5-triphenylimidazolidine-2,4-diones | Inverse Agonist/Antagonist | Obesity, Metabolic Syndrome | nih.gov |

| Voltage-Gated Sodium Channels | 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) | Blocker | Epilepsy | bepls.com |

Targeting protein-protein interactions (PPIs) is an emerging strategy in drug discovery. ajwilsonresearch.comnih.govcore.ac.uk

Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis, and their interactions are critical for cell survival and death. nih.gov Small molecules that can modulate these interactions, for example by mimicking the BH3 domain of pro-apoptotic proteins, are of significant interest in cancer research. ajwilsonresearch.comresearchgate.net While direct modulation by this compound is not explicitly documented, the principle of using small molecules to inhibit the interaction between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins is a relevant area of investigation. core.ac.ukresearchgate.net

Cellular Level Biological Responses in In Vitro Systems

The molecular interactions of this compound and its analogs translate into a variety of cellular responses, which have been characterized in numerous in vitro systems.

Imidazolidine-2,4-dione derivatives have been shown to modulate cellular proliferation and induce apoptosis. researchgate.netresearchgate.netnih.govmdpi.comnih.govwaocp.orgresearchgate.netresearchgate.netscispace.com While many studies focus on the cytotoxic effects for anticancer applications, there is also interest in the non-cytotoxic modulation of these pathways. For instance, some derivatives have been reported to have anti-hyperproliferative cellular activity. researchgate.net Certain thiazolidine-2,4-dione derivatives have been shown to induce apoptosis through the significant reduction of Bcl-2, Survivin, and TGF gene expression levels. plos.org

The interaction of these compounds with their molecular targets can trigger downstream effects on signal transduction cascades and alter gene expression profiles.

MAP Kinase Signal Transduction Pathway: Some imidazolidine-2,4-dione derivatives have been reported to inhibit MEK1 and MEK2, which are protein kinases in the MAP kinase signal transduction pathway. researchgate.netresearchgate.net This pathway is crucial for cell proliferation, differentiation, and survival.

Apoptotic Gene Expression: As mentioned, certain thiazolidine-2,4-diones can induce apoptosis by downregulating the expression of anti-apoptotic genes like Bcl-2 and Survivin. plos.org This demonstrates a direct link between the compound and the regulation of genes involved in programmed cell death.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of imidazolidine-2,4-dione (hydantoin) derivatives is intricately linked to their chemical structure. semanticscholar.org The nature and position of substituents on the hydantoin (B18101) ring significantly influence the compound's potency, selectivity, and pharmacokinetic properties. semanticscholar.org

The imidazolidine-2,4-dione ring is a critical pharmacophore, a foundational structure for a wide range of biological activities. researchgate.netresearchgate.net Its key features include:

Hydrogen Bonding: The two carbonyl groups (at C-2 and C-4) act as hydrogen bond acceptors, while the nitrogen atoms (at N-1 and N-3) can act as hydrogen bond donors. These interactions are crucial for binding to biological targets.

Aromatic Moiety at C-5: The presence of an aromatic ring, such as the 4-fluorophenyl group, at the C-5 position is a common feature in many active hydantoin derivatives. mdpi.com This group contributes to the molecule's interaction with target proteins, often through hydrophobic or π-π stacking interactions.

Substituents on the Phenyl Ring: The type and position of substituents on the C-5 phenyl ring are pivotal in modulating the compound's activity and selectivity.

The electronic and steric properties of substituents on the phenyl ring at the C-5 position play a crucial role in determining the biological activity of hydantoin derivatives.

Electronic Effects: The presence of electron-withdrawing groups, such as the fluorine atom in this compound, can significantly influence the molecule's interaction with its biological target. rsc.org For instance, in a series of 5-benzylidene-hydantoins designed as EGFR inhibitors, compounds with electron-withdrawing groups on the phenyl ring showed notable antiproliferative activity. Halogen substituents on related heterocyclic structures have also been shown to enhance anticancer activity, which may be attributed to their electron-withdrawing nature contributing to better target interactions. rsc.org

Steric Effects and Positional Isomerism: The position of the substituent on the phenyl ring is critical. Studies on related compounds have demonstrated that a subtle change in the substituent's position can lead to a dramatic loss or gain of activity. For example, in a study of 5-phenylmethylenehydantoin derivatives, the ortho-methoxy substituted compound showed anticonvulsant activity, whereas the meta- and para-methoxy isomers were inactive. This highlights the importance of steric hindrance and the specific spatial arrangement of functional groups for proper receptor binding.

The following table summarizes the influence of various substituents on the phenyl ring of C-5-phenyl hydantoin and related thiazolidinedione analogues on different biological activities.

The C-5 carbon of the imidazolidine-2,4-dione ring is a stereogenic center when it bears two different substituents, as is the case for compounds like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (B1346339). nih.gov This chirality means the compound can exist as a pair of enantiomers (non-superimposable mirror images). thieme-connect.de

It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities. acs.orgnih.gov One enantiomer may be highly active while the other is less active or even inactive. nih.gov For hydantoin derivatives, stereochemistry has been shown to be crucial for activity. For example, studies on chiral iminohydantoins revealed that the anticonvulsant activity resided primarily in the (S)-isomers. pcbiochemres.com Similarly, research on hydantoin-derived 5-HT₇ receptor antagonists showed a clear preference of the receptor for one configuration over the other. acs.orgnih.gov

While the specific stereoisomer-dependent activities of this compound have not been extensively detailed in the available literature, the established importance of stereochemistry for this class of compounds suggests that its enantiomers would likely display differential biological effects. thieme-connect.deacs.orgnih.gov Further research involving the separation and individual testing of its enantiomers is necessary to fully elucidate its pharmacological profile.

In Vivo Pharmacological Efficacy in Animal Models (Excluding Safety and Clinical Data)

The therapeutic potential of this compound and its analogues has been explored in various animal models of disease. These studies provide crucial insights into the compounds' efficacy in a living system.

Derivatives of imidazolidine-2,4-dione have demonstrated efficacy across a spectrum of preclinical disease models.

Diabetic Models: The hydantoin scaffold is a key area of investigation for new antidiabetic agents. nih.gov The closely related analogue, 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, was synthesized specifically as an intermediate for developing hypoglycemic agents. nih.gov Thiohydantoin derivatives have been evaluated in streptozotocin (B1681764) (STZ)-induced diabetic rat models, a common method for studying type 2 diabetes. nih.govnih.govresearchgate.netresearchgate.net In these studies, active compounds significantly reduced fasting blood glucose levels, curtailed diabetes-associated weight loss, and improved lipid profiles by decreasing LDL and triglycerides while elevating HDL. nih.govnih.gov

Neurological Models: Hydantoins are historically recognized for their anticonvulsant properties. bepls.comdoaj.org Analogues are frequently tested in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to assess their efficacy against different seizure types. nih.govnih.gov Furthermore, several 5-phenyl substituted hydantoin derivatives have shown significant antinociceptive (pain-relieving) activity in rodent models. nih.govacademicjournals.org For instance, 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione reduced pain responses in mice in both the acetic acid-induced writhing test and the formalin test. academicjournals.org

Oncological Models: The anticancer potential of this class of compounds is an area of active research. nih.govdoi.org Derivatives of the related thiazolidine-2,4-dione scaffold have been shown to inhibit the growth of various human cancer cell lines, including those for leukemia, lung cancer, colon cancer, and breast cancer. nih.govnih.govwaocp.org The mechanisms often involve the inhibition of key signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. japsonline.comacs.org

Inflammatory Models: The anti-inflammatory properties of hydantoin derivatives are often linked to their antinociceptive effects. academicjournals.orgnih.gov The carrageenan-induced paw edema model in rats is a standard test for evaluating anti-inflammatory activity. academicjournals.orgresearchgate.net In this model, compounds like 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione have been shown to strongly reduce swelling and leukocyte migration to the site of inflammation. academicjournals.orgresearchgate.net

The table below summarizes the in vivo efficacy of representative imidazolidine-2,4-dione analogues in various animal models.

To understand how these compounds exert their effects in vivo, researchers measure specific biomarkers—molecules that indicate a biological state or process.

In studies of 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione, its anti-inflammatory action was confirmed by measuring levels of key pro-inflammatory cytokines in a mouse model of peritonitis. academicjournals.orgresearchgate.net The administration of the compound led to a significant reduction in the levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the peritoneal fluid. academicjournals.orgresearchgate.net These cytokines are crucial mediators of the inflammatory response, and their reduction provides a clear mechanistic link to the compound's observed anti-inflammatory and antinociceptive effects. academicjournals.org

For antidiabetic analogues, key biomarkers assessed in animal models include glycated hemoglobin (HbA1c), which reflects long-term glucose control, as well as serum levels of LDL, HDL, and triglycerides to evaluate the compound's impact on dyslipidemia associated with diabetes. nih.govnih.gov

Advanced Analytical Methodologies for Research Applications

Development of High-Throughput Screening Assays for Compound Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic candidates. pharmtech.comyoutube.com The development of robust HTS assays is essential for identifying molecules that interact with specific biological targets. For compound libraries that include imidazolidine-2,4-dione derivatives, various HTS assay formats can be employed to explore their biological activities. nih.gov

These assays are typically conducted in a miniaturized format, such as 384-well or 1536-well plates, to maximize throughput and minimize reagent consumption. pharmtech.com Automation and robotic systems are integral to HTS, ensuring the precise handling of liquids and the rapid processing of thousands of compounds. youtube.comyoutube.com

Several types of HTS assays could be adapted to screen for the activity of "5-(4-Fluorophenyl)imidazolidine-2,4-dione" and related compounds. For instance, in the search for novel inhibitors of specific enzymes, biochemical assays are often employed. nih.gov An example is the amplified luminescent proximity homogeneous assay (AlphaScreen), which has been used to discover inhibitors of histone acetyltransferases by screening compound libraries. nih.govnih.gov

Cell-based assays are another critical component of HTS, providing insights into a compound's effects within a more physiologically relevant context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, which can be applied to screen for cytotoxic effects of imidazolidine-2,4-dione derivatives against cancer cell lines like MCF-7. wisdomlib.org

The table below summarizes various HTS assay technologies that are applicable for screening compound libraries containing imidazolidine-2,4-dione derivatives.

| Assay Type | Principle | Application Example for Related Compounds |

| Biochemical Assays | ||

| Fluorescence Polarization | Measures the change in polarization of fluorescent light when a small, fluorescently labeled molecule binds to a larger molecule. | Identifying inhibitors of hedgehog-heparin interactions. dovepress.com |

| AlphaScreen | A bead-based immunoassay that measures the interaction of molecules in close proximity. | Discovering inhibitors of metalloproteases and histone acetyltransferases. nih.govnih.govnih.gov |

| Cell-Based Assays | ||

| MTT Assay | A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. | Evaluating the anti-proliferative properties of imidazolidine-2,4-dione derivatives against cancer cell lines. wisdomlib.org |

| Reporter Gene Assays | Measures the activity of a specific gene promoter by linking it to a reporter gene (e.g., luciferase) that produces a detectable signal. | Screening for modulators of specific signaling pathways. |

| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to quantify multiple phenotypic changes in cells. | Assessing various cellular parameters such as apoptosis, cell cycle, and morphology in response to compound treatment. youtube.com |

Mass Spectrometry-Based Approaches for Mechanistic Metabolism Studies in Isolated Biological Systems (e.g., Liver Microsomes, Cell Lines)

Understanding the metabolic fate of a compound is a critical aspect of its preclinical development. Mass spectrometry (MS)-based approaches are powerful tools for elucidating the metabolic pathways of drug candidates in isolated biological systems like liver microsomes and cell lines. escientificpublishers.com These in vitro models provide a controlled environment to study the biotransformation of a parent compound into its various metabolites. escientificpublishers.com

For hydantoin (B18101) derivatives, such as mephenytoin, studies using human liver microsomes have identified key metabolic pathways. These include hydroxylation and N-demethylation, which are mediated by cytochrome P-450 enzymes. nih.gov Similarly, the metabolism of diphenylhydantoin has been investigated in rat liver microsomes. nih.gov While specific data for "this compound" is not available, it is plausible that it undergoes similar metabolic transformations, such as hydroxylation of the fluorophenyl ring.

The general workflow for a metabolism study in liver microsomes involves incubating the compound with the microsomes in the presence of necessary cofactors like NADPH. mdpi.com The reaction is then quenched, and the mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS. mdpi.commagtechjournal.com This technique allows for the separation of the parent compound from its metabolites and their subsequent identification based on their accurate mass and fragmentation patterns. mdpi.com

The following table outlines potential metabolic pathways for imidazolidine-2,4-dione derivatives and the mass spectrometry techniques used for their characterization.

| Metabolic Reaction | Description | Analytical Technique |

| Phase I Reactions | ||

| Hydroxylation | Addition of a hydroxyl (-OH) group, often to an aromatic ring or aliphatic chain. | UHPLC-Q-TOF-MS/MS mdpi.com |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | HPLC with UV detection nih.gov |

| Ring Opening | Cleavage of the imidazolidine-2,4-dione ring structure. | LC-MS/MS |

| Phase II Reactions | ||

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | LC-MS/MS |

| Sulfation | Conjugation with a sulfonate group. | LC-MS/MS |

Chromatographic Method Development for Quantitative Analysis in Biological Matrices (Non-Clinical)

The development of robust and validated chromatographic methods is essential for the quantitative analysis of "this compound" in non-clinical biological matrices such as plasma, urine, and tissue homogenates. researchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the most commonly used techniques for this purpose due to their high sensitivity, selectivity, and accuracy. nih.gov

For instance, a validated HPLC-UV method has been developed for the determination of phenytoin (B1677684) (a hydantoin derivative) in human plasma. researchgate.net This method demonstrated good linearity, accuracy, and precision, making it suitable for therapeutic drug monitoring. researchgate.net The development of such a method typically involves optimizing several parameters, including the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detector wavelength. nih.gov

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.gov For example, in the development of an HPLC method for allantoin (B1664786) (a hydantoin derivative), the calibration curve was linear over a wide concentration range with a high correlation coefficient, and the recovery of the analyte from the matrix was excellent. nih.gov

The table below presents an example of chromatographic conditions and validation parameters from a published method for a related hydantoin compound, which could serve as a starting point for developing a method for "this compound".

| Parameter | Example Method for Phenytoin Analysis researchgate.net |

| Chromatographic Conditions | |

| Instrument | HPLC with UV Detector |

| Column | Reverse-phase C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (0.02 M) with 0.1% triethylamine (B128534) and acetonitrile (B52724) (60:40, v/v) |

| Flow Rate | Isocratic |

| Detection Wavelength | Not specified |

| Internal Standard | Diazepam |

| Validation Parameters | |

| Linearity (r²) | 0.9939 |

| Limit of Quantification (LOQ) | 0.35 µg/mL |

| Accuracy (RE%) | -0.93% to 2.49% |

| Precision (RSD%) | ≤7.94% |

| Recovery | 82.2% to 101.1% |

Future Perspectives and Translational Research Avenues

Potential of 5-(4-Fluorophenyl)imidazolidine-2,4-dione as a Lead Compound for Drug Discovery

A lead compound is a chemical starting point for the design and development of new drugs. The imidazolidine-2,4-dione core is associated with a vast array of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antidiabetic properties. ekb.egekb.egnih.govjddtonline.info Derivatives of this scaffold have been shown to act on a wide range of biological targets, such as B-cell lymphoma-2 (Bcl-2) proteins, androgen receptors, and various enzymes, underscoring the scaffold's versatility. ekb.egnih.govnih.gov

The introduction of a fluorine atom on the C-5 phenyl ring is a key feature of this compound. Fluorine substitution can significantly improve a molecule's pharmacokinetic profile by blocking metabolic oxidation at that position and can enhance binding affinity to target proteins through favorable electrostatic interactions. Given the broad bioactivity of the parent scaffold, this compound represents a highly promising lead compound. It serves as a foundational structure that can be systematically modified to optimize potency, selectivity, and drug-like properties for a specific therapeutic target, potentially leading to the development of novel clinical candidates.

Strategies for Scaffold Diversification and Combinatorial Library Synthesis

The true potential of a lead compound is realized through the generation of a chemical library of derivatives, which allows for extensive structure-activity relationship (SAR) studies. The this compound scaffold offers multiple points for chemical modification, making it an ideal candidate for combinatorial chemistry and library synthesis. nih.govnih.gov

Key diversification strategies include:

N-1 and N-3 Substitution: The two nitrogen atoms of the hydantoin (B18101) ring can be readily alkylated or arylated to introduce a wide variety of functional groups. This allows for fine-tuning of properties such as solubility, lipophilicity, and interactions with the biological target.

C-5 Modifications: While the 4-fluorophenyl group is fixed in the lead compound, further diversification can be achieved by introducing additional substituents on this phenyl ring or by replacing it entirely through "scaffold hopping" to explore new chemical space while retaining key binding interactions. plos.org

Fused Heterocyclic Systems: The core scaffold can be annulated to create more rigid, bicyclic, or tricyclic structures, which can lead to enhanced potency and selectivity by locking the molecule into a specific bioactive conformation. researchgate.net

Modern synthetic methods, including solid-phase synthesis and multicomponent reactions like the Ugi reaction, are well-suited for the rapid, parallel synthesis of large libraries of hydantoin derivatives. mdpi.comnih.govorganic-chemistry.org These techniques enable the efficient exploration of chemical diversity around the 5-(4-fluorophenyl) core, accelerating the discovery of optimized drug candidates. acs.org

| Position | Description | Potential Modifications | Goal of Modification |

|---|---|---|---|

| N-1 | Nitrogen atom adjacent to C-5 | Alkylation, acylation, arylation | Modulate solubility, cell permeability, and target binding |

| N-3 | Nitrogen atom between carbonyls | Alkylation (e.g., with groups containing piperidine, morpholine), arylation | Improve pharmacokinetic properties, introduce new binding interactions |

| C-5 Phenyl Ring | The 4-fluorophenyl group | Introduction of additional substituents (e.g., -OCH3, -Cl, -CF3) | Enhance potency and selectivity, alter electronic properties |

| C-4 Carbonyl | Carbonyl group | Bioisosteric replacement with a thiocarbonyl (to form a thiohydantoin) | Explore different hydrogen bonding patterns and metabolic profiles |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The drug discovery process can be significantly accelerated and refined through the use of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.netnih.gov For a lead compound like this compound, these computational tools can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models from a library of synthesized derivatives and their corresponding biological activity data. nih.govresearchgate.net These models identify the key molecular descriptors that correlate with activity, guiding the design of more potent compounds. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly assess vast virtual libraries of potential hydantoin derivatives against a specific protein target, prioritizing a smaller, more manageable set of compounds for actual synthesis and testing. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high binding affinity, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.com

ADMET Prediction: Early prediction of a compound's pharmacokinetic and toxicity profile is crucial. ML models trained on large datasets can predict these properties for virtual derivatives, helping to eliminate candidates likely to fail in later stages of development. mdpi.com

By integrating these AI/ML approaches, researchers can navigate the complex chemical space more efficiently, reducing the time and cost associated with bringing a new drug to market. nih.gov

Exploration of Novel Biological Targets and Therapeutic Indications

The established broad-spectrum activity of the hydantoin class suggests that this compound and its derivatives could be effective against a multitude of biological targets and diseases. researchgate.netresearchgate.net While activities like anticonvulsant and anticancer are well-documented for this scaffold, future research can focus on exploring novel or less-investigated targets. researchgate.netacs.org

Phenotypic screening—testing compounds directly in cell-based or organism-based models of disease without a preconceived target—could reveal unexpected therapeutic applications for a this compound-based library. Subsequent target deconvolution studies can then identify the specific protein(s) responsible for the observed effect. This approach opens the door to discovering first-in-class medicines with novel mechanisms of action.

| Biological Target Class | Specific Examples | Potential Therapeutic Indication |

|---|---|---|

| Ion Channels | Voltage-gated sodium channels | Epilepsy, Neuropathic Pain, Arrhythmia researchgate.netmdpi.com |

| Nuclear Receptors | Androgen Receptor | Prostate Cancer ekb.eg |

| Apoptosis Regulators | Bcl-2 family proteins (e.g., Mcl-1) | Various Cancers (Leukemia, Solid Tumors) nih.govnih.govutoronto.ca |

| Protein Kinases | EGFR, VEGFR-2, Aurora Kinase A | Various Cancers ekb.egacs.orgnih.gov |

| Protein Tyrosine Phosphatases | PTP1B | Type 2 Diabetes, Obesity nih.govnih.gov |

| Sirtuins | SIRT1, SIRT2 | Cancer, Neurodegenerative Diseases chemicalbook.com |

| Microbial Enzymes | Bacterial virulence factors | Bacterial and Fungal Infections nih.govresearchgate.net |

Application in Chemical Biology as Tool Compounds and Probes

Beyond direct therapeutic use, this compound and its analogs have significant potential as tool compounds in chemical biology. A chemical probe is a small molecule used to study and manipulate a biological system, often to validate a drug target or elucidate a biological pathway.

To be developed into a chemical probe, a potent and selective derivative of this compound would be synthesized with a "handle"—a chemically tractable functional group like an alkyne or an azide. This handle allows for the attachment of reporter tags via click chemistry. For instance:

Affinity-based Probes: The probe can be immobilized on a solid support (e.g., beads) to perform affinity chromatography experiments. This can pull its protein binding partners out of a cell lysate, enabling target identification and validation.

Fluorescent Probes: Attaching a fluorescent dye allows for the visualization of the probe's localization within cells using microscopy, providing insights into its mechanism of action.

Target Engagement Probes: Fluorinated hydantoins have been explored as tools to study DNA repair enzymes by stalling the repair process, which can be useful in cancer research. nih.gov A similar strategy could be applied to other enzyme targets, where a well-designed probe could form a stable complex, allowing for structural studies or measurement of target engagement in living cells.

Developing such probes from the this compound scaffold would provide invaluable tools for the broader scientific community to dissect complex biological processes.

Compound Index

Q & A

Q. What are the optimal synthetic conditions for 5-(4-Fluorophenyl)imidazolidine-2,4-dione, and how can reaction yield be improved?

Methodological Answer: The compound is synthesized via the Bucherer-Bergs reaction using 4-fluoroacetophenone, ammonium carbonate, and potassium cyanide in 60% aqueous ethanol. Key parameters include:

- Temperature : Maintain 328–333 K (oil bath) for optimal cyclization .

- Monitoring : Track reaction completion via TLC (pet. ether/ethyl acetate 1:2, Rf = 0.58) .

- Workup : Acidification with HCl followed by recrystallization (ethanol/water) yields 75% pure product. To improve yield, ensure stoichiometric excess of ammonium carbonate (0.6 mol vs. 0.1 mol ketone) and controlled cooling to prevent premature precipitation .

Q. Which spectroscopic and analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm carbonyl stretches at 1773 cm⁻¹ (C=O) and 1719 cm⁻¹ (cyclic urea). The absence of NH₂ peaks (3412 cm⁻¹) indicates complete cyclization .

- <sup>1</sup>H-NMR : Key signals include δ 1.80 (s, 3H, CH3), δ 7.18–7.64 (m, 4H, aromatic), and δ 9.72 (bs, NH) .

- Elemental Analysis : Validate purity (e.g., calculated C 57.69%, found 57.62%) .

- EIMS : Base peak at m/z 122 (100%) corresponds to fluorophenyl fragment .

Advanced Research Questions

Q. How do crystal packing interactions influence the compound’s stability and reactivity?

Methodological Answer: X-ray crystallography reveals a U-shaped conformation with planar hydantoin rings (mean deviation 0.015 Å). Key interactions include:

- N–H⋯O Hydrogen Bonds : Form dimers between independent molecules (A and B), stabilizing the lattice .

- C–H⋯O/F Interactions : Link molecular stacks along the [110] direction, contributing to thermal stability .

- Dihedral Angles : The p-fluorophenyl group subtends 65.55° at the chiral center, affecting steric hindrance in derivatization reactions .

To study reactivity, compare packing motifs (e.g., centroid-to-centroid distances of 3.76–3.91 Å) with derivative analogs .

Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to simulate IR/NMR spectra and validate experimental peaks. Discrepancies in NH stretching (e.g., 3245 cm⁻¹ vs. computed 3260 cm⁻¹) may indicate hydrogen bonding effects .

- Reaction Path Search : Apply nudged elastic band (NEB) methods to map energy profiles for intermediates, identifying rate-limiting steps (e.g., cyanide addition in Bucherer-Bergs synthesis) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) to optimize recrystallization .

Q. What strategies enhance the hypoglycemic activity of sulfonyl derivatives of this compound?

Methodological Answer:

- Sulfonylation : React with 4-chlorophenylsulfonyl chloride in CH2Cl2 using triethylamine/DMAP. Monitor by TLC to avoid over-sulfonylation .

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : Fluorine at the para position enhances aldose reductase inhibition (IC50 < 1 µM) .

- Hydrogen Bond Acceptors : Sulfonyl oxygen atoms improve binding to catalytic residues (e.g., Tyr48 in aldose reductase) .

- In Silico Screening : Dock derivatives into enzyme active sites (e.g., PDB: 1AH3) to prioritize synthesis .

Q. How do experimental and computational bond parameters compare for the hydantoin ring?

Methodological Answer:

- XRD vs. DFT : Experimental C=O bond lengths (1.208–1.232 Å) align with computed values (1.21–1.23 Å), confirming planarity .

- Torsional Angles : Dihedral angles between the fluorophenyl group and hydantoin ring (65.55°) match DFT-optimized geometries, validating steric models .

- Validation Metrics : Use root-mean-square deviation (RMSD) < 0.1 Å for non-H atoms to assess computational accuracy .

Data Contradiction Analysis Example

Scenario : Discrepancy in <sup>1</sup>H-NMR NH signals (δ 7.71 vs. δ 9.72) .

Resolution :

Solvent Effects : Acetone-d6 (δ 7.71) vs. DMSO-d6 (δ 9.72) alters NH proton exchange rates.

Hydrogen Bonding : Stronger H-bonding in DMSO deshields NH, shifting signals upfield .

Variable Temperature NMR : At 25°C, broadening occurs due to exchange; cooling to −40°C resolves splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.